2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide
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Overview
Description
The compound “2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,3-triazole moiety, which is a nitrogenous heterocyclic component commonly found in various drug classes . The 1,2,3-triazole moiety is known for its potential for various biological activities, including antiviral activity .
Synthesis Analysis
The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction, also known as the CuAAC reaction, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . It gives high yields under mild conditions with the formation of few side products .Molecular Structure Analysis
The 1,2,3-triazole moiety is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis
The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), which is part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . This reaction gives high yields under mild conditions with the formation of few side products .Physical and Chemical Properties Analysis
The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Mechanism of Action
Safety and Hazards
Future Directions
The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-28-14-9-7-13(8-10-14)24-18(26)16-17(19(24)27)23(22-21-16)11-15(25)20-12-5-3-2-4-6-12/h2-10,16-17H,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMGQOXTEJZXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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